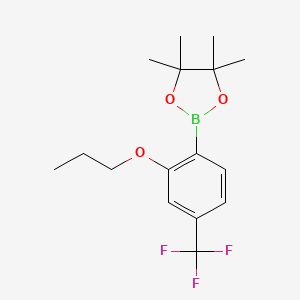
4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with an alcohol under dehydrating conditions. The specific reagents and conditions can vary, but common methods include:
Reaction of boronic acid with alcohol: This reaction often uses a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to remove water formed during the reaction.
Catalysts: Sometimes, catalysts like palladium or platinum are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using similar principles but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or other oxidized forms.
Reduction: Reduction to boranes or other reduced forms.
Substitution: Particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds.
科学研究应用
Chemistry
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Medicine
Drug Development: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and electronic materials.
作用机制
The mechanism of action for 4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from the boron atom to the halide, forming a new carbon-carbon bond.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid used in similar reactions.
4,4,5,5-Tetramethyl-2-(2-phenyl)-1,3,2-dioxaborolane: A similar boronic ester with different substituents.
Uniqueness
4,4,5,5-Tetramethyl-2-(2-propoxy-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which can influence its reactivity and the properties of the products formed in reactions.
属性
分子式 |
C16H22BF3O3 |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[2-propoxy-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-6-9-21-13-10-11(16(18,19)20)7-8-12(13)17-22-14(2,3)15(4,5)23-17/h7-8,10H,6,9H2,1-5H3 |
InChI 键 |
ROFXVFABEAIZJH-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


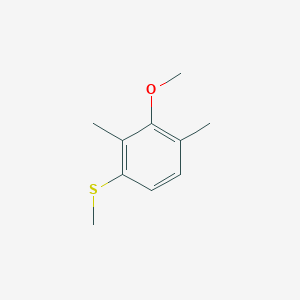

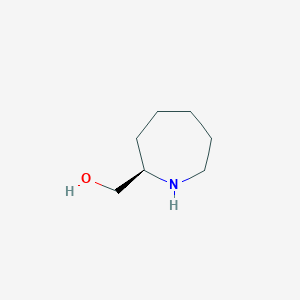
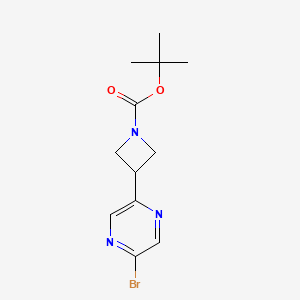
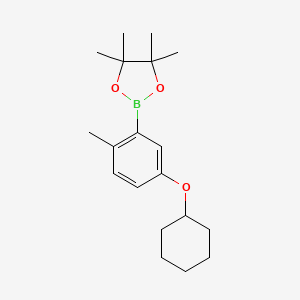
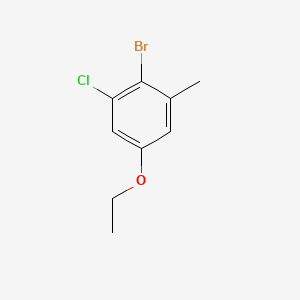

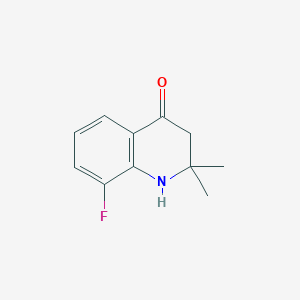
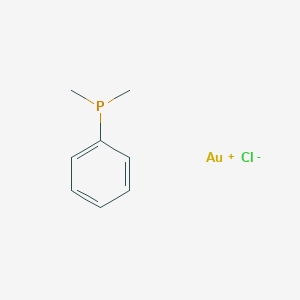
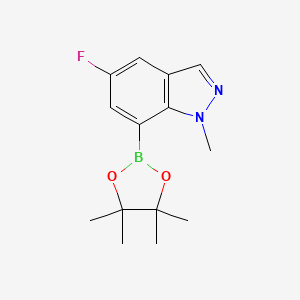

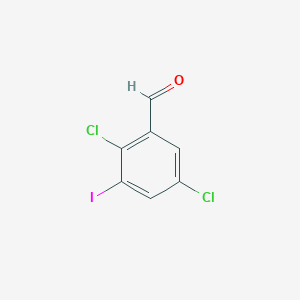

![4-(Benzyloxy)-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B14024420.png)
